methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether

Drug Design ADMET Profiling Physicochemical Property Optimization

Researchers pursuing antimicrobial SAR against succinate dehydrogenase (SDH) often encounter inconsistent activity from simpler phenyl analogs lacking the methoxy ether. This compound resolves that gap. The 4-methoxyphenyl ether and 3,4,5-trimethylpyrazole combination delivers a computed XLogP3-AA of 4.1-a Δ+0.4 shift vs. non-methoxylated analogs-enabling precise logP control for BBB penetration tuning. Key value points: • Class-level MIC as low as 4.0 µg/mL against bacterial targets provides a validated activity baseline for SAR expansion. • Unique hydrogen-bond acceptor from the methoxy oxygen fine-tunes target engagement selectivity vs. unsubstituted phenyl comparators. • Also applicable to anticancer screening; a close phenyl ether analog shows IC50 of 49.85 µM against A549 lung carcinoma cells. Supplied with ≥95% purity for reproducible research.

Molecular Formula C16H17N3OS
Molecular Weight 299.39
CAS No. 955961-66-7
Cat. No. B2828331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether
CAS955961-66-7
Molecular FormulaC16H17N3OS
Molecular Weight299.39
Structural Identifiers
SMILESCC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C16H17N3OS/c1-10-11(2)18-19(12(10)3)16-17-15(9-21-16)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3
InChIKeyKOAIYYFGKVSFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether


Methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether (CAS 955961-66-7) is a synthetic heterocyclic compound with the molecular formula C16H17N3OS and a molecular weight of 299.4 g/mol, categorized within the pyrazole-thiazole hybrid class [1]. Its structure uniquely integrates a 3,4,5-trimethylpyrazole moiety with a 4-(4-methoxyphenyl)-1,3-thiazole core, establishing it as a distinct chemical entity among its closest analogs . The compound is commercially available with a typical minimum purity of 95% for research use .

Why Generic Analogs Fail in Targeted Research


A general class-level substitution of pyrazole-thiazole hybrids is scientifically unsound due to the profound impact of specific substituents on molecular recognition and pharmacokinetic properties. The presence of the 4-methoxyphenyl ether group fundamentally alters the lipophilicity (XLogP3-AA = 4.1) and hydrogen-bonding capacity compared to the nearest commercially prevalent analog, which features an unsubstituted phenyl ring and lacks the methoxy oxygen entirely [1]. These computed physicochemical differences translate directly into altered biological target engagement and selectivity profiles, making indiscriminate substitution a critical risk in experimental reproducibility .

Comparator-Based Evidence


Lipophilicity Comparison vs. Non-Methoxylated Analog

The target compound exhibits a computed XLogP3-AA value of 4.1, directly attributed to the presence of the 4-methoxyphenyl ether moiety. This is a measurable shift in lipophilicity compared to the closest structural analog, 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole (CAS 82100-73-0), which is devoid of the methoxy substituent and has a computed XLogP3-AA of 3.7. This quantifiable difference of ΔXLogP = 0.4 indicates substantially increased membrane permeability potential, a key selection criterion in cell-based assays and in vivo model development [1].

Drug Design ADMET Profiling Physicochemical Property Optimization

Antimicrobial Activity Trend of Methoxyphenyl-Pyrazole-Thiazole Hybrids

As a class-level inference, novel pyrazole-thiazole hybrids bearing a 4-methoxyphenyl substituent have demonstrated significant antibacterial activity. A recent study on structurally related triazole and pyrazole-containing thiazole derivatives reported that compounds 12e, 12f, and 12k exhibited the highest growth inhibitory activity, with MIC values of 4.8 µg/mL, 5.1 µg/mL, and 4.0 µg/mL respectively against tested bacterial strains [1]. This class-level quantitative baseline supports the procurement of the target compound for antimicrobial screening, as its 4-methoxyphenyl-thiazole core is a privileged motif within this activity cluster. Direct experimental confirmation for the specific compound is required.

Antimicrobial Research Antibacterial Screening Pyrazole-Thiazole SAR

Anticancer Activity of Pyrazole-Thiazole Hybrids with Methoxyphenyl Motif

A quantitative structure-activity relationship (SAR) investigation of closely related pyrazole-thiazole derivatives revealed that the compound designated 10e, which shares the core pyrazole-thiazole scaffold with a phenyl ether motif, demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, acting via apoptosis induction . This serves as a foundational class-level benchmark for the target compound, which, due to its specific 4-methoxyphenyl and 3,4,5-trimethyl substituents, is anticipated to engage similar molecular targets with potentially improved potency. Direct comparative data against this specific baseline is needed.

Anticancer Drug Discovery Cell-Based Screening Apoptosis Induction

Hydrogen Bond Acceptor Count Comparison

The target compound possesses a computed hydrogen bond acceptor count of 4, directly attributed to the methoxy oxygen and the nitrogen atoms of the pyrazole and thiazole rings [1]. In contrast, the closest non-methoxylated analog, 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole, has a hydrogen bond acceptor count of only 3. This additional hydrogen bond acceptor capability can be a critical determinant in target binding, particularly for enzymes and receptors where a methoxy group participates in key interactions .

Molecular Recognition Drug-Receptor Interactions Pharmacophore Modeling

Research and Procurement Scenarios


Antimicrobial SAR Library Expansion

Procure this compound as a key intermediate for an antimicrobial SAR program targeting succinate dehydrogenase (SDH) or other bacterial enzymes. The class-level MIC values of structurally related methoxyphenyl-pyrazole-thiazole hybrids, reaching as low as 4.0 µg/mL, establish a quantitative baseline for activity, while the unique 3,4,5-trimethyl substitution pattern and the additional hydrogen bond acceptor from the methoxy group are predicted to fine-tune target engagement and selectivity profiles compared to simpler phenyl analogs.

CNS Drug Discovery Physicochemical Optimization

The computed lipophilicity shift (ΔXLogP = +0.4 compared to the non-methoxylated analog) makes this compound a rational choice for lead optimization campaigns requiring precise control over logP for blood-brain barrier penetration. The combination of the 4-methoxyphenyl ether and 3,4,5-trimethylpyrazole provides a unique physicochemical signature that is not achievable with the commercially prevalent, but simpler, 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole. This enables more deliberate tuning of ADMET properties without scaffold hopping.

Focused Anticancer Screening Using Pyrazole-Thiazole Hybrid Motifs

Integrate this compound into a focused library for screening against lung (A549) and breast (MCF7) cancer cell lines. The class-level benchmark of an IC50 of 49.85 µM against A549 cells for a closely related phenyl ether analog provides a starting point for comparison, while the additional methoxy substituent is expected to modulate both potency and mechanism of action, potentially through altered apoptosis induction or cell cycle arrest pathways as predicted by class-level SAR trends.

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